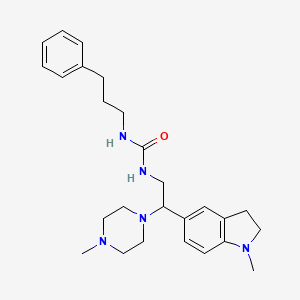![molecular formula C17H21N3O3 B2432486 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034536-01-9](/img/structure/B2432486.png)
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with a multifaceted structure. Its unique configuration, characterized by the presence of a quinoline and pyran moiety connected through a urea linker, makes it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, starting from readily available starting materials. The process typically includes:
Formation of the pyrroloquinoline scaffold: : Initial steps involve constructing the quinoline and pyrrole rings.
Functionalization: : Introduction of functional groups such as the oxo group at the 4-position.
Coupling with tetrahydro-2H-pyran: : This step often involves urea formation through reaction with isocyanates or amines under controlled temperature and pressure conditions.
Industrial Production Methods
Scaling up to industrial production often requires optimization of the reaction conditions to ensure high yield and purity. This includes:
Use of catalytic processes to enhance reaction rates.
Implementation of continuous flow reactors for better control over reaction parameters.
Purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: : Reduction reactions can modify the quinoline ring, often leading to hydrogenated derivatives.
Substitution: : The urea linker can participate in nucleophilic substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: : Utilization of reagents like KMnO4 or CrO3 in acidic medium.
Reduction: : Employing hydrogenation catalysts such as Pd/C or PtO2 under hydrogen atmosphere.
Substitution: : Using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: : More oxidized quinoline derivatives.
Reduction: : Hydrogenated pyrroloquinoline compounds.
Substitution: : Varied urea derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studies involving reaction mechanisms and pathways.
Biology
Biologically, it has potential as a pharmacophore, forming the basis for developing new drugs with therapeutic effects. Its structure allows for interaction with various biological targets.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-bacterial properties.
Industry
In the industrial domain, it can be utilized in material science for creating advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets. The urea moiety is known to form hydrogen bonds, aiding in binding to proteins or enzymes. The quinoline and pyran rings provide a rigid framework that can fit into binding sites, influencing pathways like inhibition of specific enzymes or interaction with nucleic acids.
Comparison with Similar Compounds
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique combination of a pyrroloquinoline and tetrahydro-2H-pyran linked by a urea group.
Similar Compounds
1-(quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
1-(pyrroloquinolin-8-yl)-3-(methyl)urea
1-(4-oxoquinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15-2-1-11-9-14(10-12-3-6-20(15)16(11)12)19-17(22)18-13-4-7-23-8-5-13/h9-10,13H,1-8H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKGJNNLRDNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
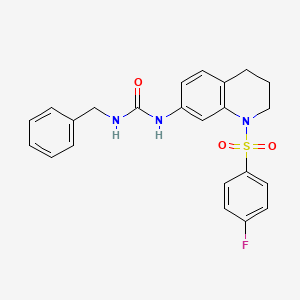
![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)
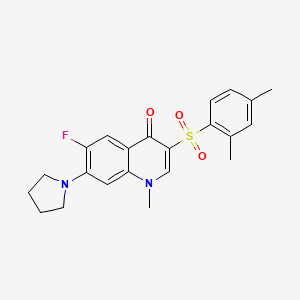
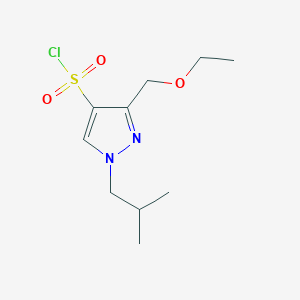
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)
![6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432413.png)
![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)
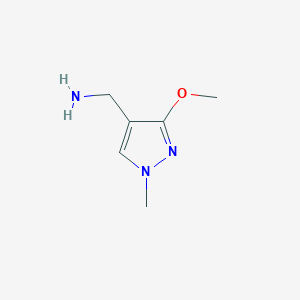
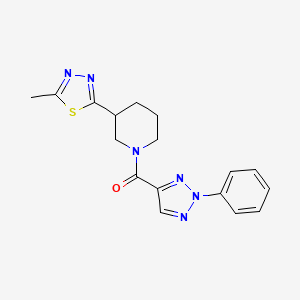
![4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432420.png)
![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2432421.png)
![(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432423.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)
